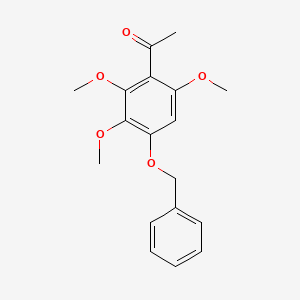

4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

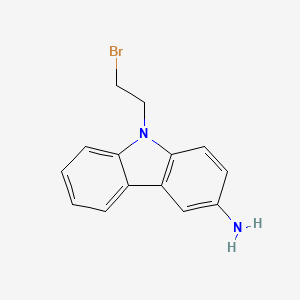

The compound is a derivative of acetophenone, which is a simple aromatic ketone . Acetophenones are often used as building blocks in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone” are not available, similar compounds have been synthesized through various methods. For instance, transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, boronic esters are known to participate in Suzuki–Miyaura coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Applications De Recherche Scientifique

Brightness Stabilization Effects : Harvey and Ragauskas (1996) explored the photocleavage of a compound related to 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone and its impact on brightness stabilization in mechanical pulps. Their work suggested that compounds like this could stabilize pulps through triplet quenching of excited state lignin chromophores (Harvey & Ragauskas, 1996).

Microwave-Assisted Synthesis : Ouyang et al. (2013) demonstrated the use of microwave-assisted synthesis to create a trimeric lignin model compound involving this compound. This method significantly reduced reaction time and improved selectivity, highlighting the compound's role in advanced synthesis techniques (Ouyang, Liu, Pang, & Qiu, 2013).

Synthesis of Multifunctional Antioxidants : Rosenau et al. (2002) synthesized and studied the oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a compound related to this compound. Their work contributes to understanding the chemistry of multifunctional antioxidants, relevant in various scientific fields (Rosenau, Potthast, Elder, Lange, Sixta, & Kosma, 2002).

Polyethylene Interactions : Gonzales et al. (1967) studied the diffusion, permeation, and solubility of compounds including acetophenone derivatives in polyethylene. This research is essential for understanding interactions between solute molecules and polyethylene, relevant in packaging and material science (Gonzales, Nematollahi, Guess, & Autian, 1967).

Synthesis of Flavonols : Sastri and Seshadri (1946) described a method for synthesizing 5∶6∶7∶8-hydroxyflavonols using a compound structurally related to this compound. Their method offered a simplified approach to flavonol synthesis, contributing to the field of organic chemistry and pharmacology (Sastri & Seshadri, 1946).

Anticancer Activity : Song et al. (2005) synthesized and tested 2,3,4‐Trimethoxyacetophenoxime Ester derivatives for anticancer activity. Their findings provide insights into the potential therapeutic applications of compounds similar to this compound in cancer research (Song, Liu, Yang, Hu, Jin, & Zhang, 2005).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as cholinesterases and monoamine oxidase b . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and monoamine oxidase B involved in the metabolism of dopamine, another important neurotransmitter .

Mode of Action

These interactions could potentially alter the activity of the target enzymes, leading to changes in neurotransmitter levels .

Biochemical Pathways

These pathways are involved in numerous physiological processes, including memory, cognition, and motor control .

Result of Action

This could result in enhanced neurotransmission, potentially affecting memory, cognition, and motor control .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s genetic makeup, overall health status, and the presence of other drugs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,3,6-trimethoxy-4-phenylmethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-12(19)16-14(20-2)10-15(17(21-3)18(16)22-4)23-11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYBSHDIYZVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1OC)OCC2=CC=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)